molecular formula C37H71O8P B1663941 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt CAS No. 268550-95-4

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Cat. No. B1663941
CAS RN: 268550-95-4
M. Wt: 674.9 g/mol
InChI Key: OPVZUEPSMJNLOM-QEJMHMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications .


Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is C40H76O10P . The formal name is 9Z-octadecenoic acid, (1R)-1-[ [ [ (2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-2-[ (1-oxohexadecyl)oxy]ethyl ester, monosodium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt include a molecular weight of 771.0 . It is a crystalline solid and has a solubility of 2 mg/ml in chloroform .

Scientific Research Applications

Lipid Rafts Studies

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG) is used in lipid rafts studies to understand the organization of lipids within cell membranes and their role in various cellular processes .

Liposome Preparation

This compound is utilized in the preparation of liposomes for lipid binding assays and to study interactions with proteins such as monogalactosyldiacylglycerol synthase (MGD1) activity in plant samples .

Cell Membrane Mimicking

POPG is also employed in systems that mimic the cell membrane, such as Nanodiscs, which are used to study membrane proteins and their functions .

Bacterial Membrane Simulants

It can be used to prepare bacterial membrane simulants, providing a model system to study bacterial membrane structure and function .

Artificial Membranes Generation

The compound is involved in the generation of micelles, liposomes, and other types of artificial membranes for various research applications .

Biophysical Experiments

It serves as an important phospholipid for biophysical experiments, contributing to our understanding of lipid behavior under different physical conditions .

Structural and Mechanical Influence Studies

Researchers have studied the influence of compounds like resveratrol on the structure, mechanics, and electrical properties of biomimetic lipid systems composed of POPG .

NMR Study of Liposomes

An improved NMR study of liposomes using POPG has been reported, which provides comparative characterization of different vesicles prepared from this phospholipid .

Future Directions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a synthetic lung surfactant used to treat infant respiratory distress syndrome . This suggests potential future directions in the treatment of respiratory conditions.

properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDNGDRHUDFST-XQYKCTAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

CAS RN

268550-95-4
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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